![molecular formula C13H19NO B2528241 4-(2-Piperidin-4-ylethyl)phenol CAS No. 501359-58-6](/img/structure/B2528241.png)
4-(2-Piperidin-4-ylethyl)phenol
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Overview
Description
“4-(2-Piperidin-4-ylethyl)phenol” is a chemical compound that falls under the category of phenolic compounds . Phenolic compounds are known for their diverse properties and applications in various industries .
Synthesis Analysis
Piperidine derivatives, which include “4-(2-Piperidin-4-ylethyl)phenol”, are important synthetic fragments for designing drugs . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-(2-Piperidin-4-ylethyl)phenol” is based on the piperidine and phenol moieties . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Phenol itself is a benzene ring that is substituted with a hydroxyl group .
Chemical Reactions Analysis
Phenolic compounds, including “4-(2-Piperidin-4-ylethyl)phenol”, can undergo various chemical reactions. For instance, phenolic compounds can react with pyrazoline compounds to form a quinoneimine product, which is electrochemically active . This reaction forms the basis for the indirect electrochemical detection of phenols .
Scientific Research Applications
Drug Design
Piperidines, which is a part of the “4-(2-Piperidin-4-ylethyl)phenol” structure, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used in the design of new drugs.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used as a substrate for the synthesis of biologically active piperidines .
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing a piperidine moiety . “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used in these evaluations .
Hydrogenation of Lignin-Derived Phenol
Hydrogenation of lignin-derived phenol to KA oil (the mixture of cyclohexanone (K) and cyclohexanol (A)) is attractive yet challenging in the sustainable upgrading of biomass derivatives under mild conditions . “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used in this process .
Catalyst for Hydrogenation of Phenol
“4-(2-Piperidin-4-ylethyl)phenol” could potentially be used as a catalyst for the hydrogenation of phenol to KA oils of tunable K/A ratios .
Synthesis of Alkylaminophenol Compounds
A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule is a biologically important alkylaminophenol compound . “4-(2-Piperidin-4-ylethyl)phenol” could potentially be used in the synthesis of such compounds .
Future Directions
Piperidine derivatives, including “4-(2-Piperidin-4-ylethyl)phenol”, have significant potential in the field of drug discovery . Their diverse biological activities make them suitable candidates for the development of new therapeutic agents . Therefore, the future direction in this field involves the development of efficient methods for their synthesis and the exploration of their therapeutic potential .
properties
IUPAC Name |
4-(2-piperidin-4-ylethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-6,12,14-15H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEAPHOMOYPGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Piperidin-4-yl)ethyl]phenol | |
CAS RN |
501359-58-6 |
Source
|
Record name | 4-[2-(piperidin-4-yl)ethyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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